Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-

Lipophilicity Physicochemical profiling Drug-likeness

Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- (CAS 646502-88-7), also referred to as N-(2-fluorophenyl)-1-thiophen-2-ylethanimine, is a fluorinated aromatic Schiff base (ketimine) with the molecular formula C₁₂H₁₀FNS and a molecular weight of 219.28 g·mol⁻¹. It is constructed via condensation of 2-fluoroaniline with 2-acetylthiophene, yielding an imine (C=N) linkage bearing a methyl substituent on the imine carbon—a ketimine architecture that distinguishes it from aldimine analogs derived from thiophene carboxaldehydes.

Molecular Formula C12H10FNS
Molecular Weight 219.28 g/mol
CAS No. 646502-88-7
Cat. No. B12603039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-
CAS646502-88-7
Molecular FormulaC12H10FNS
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=CC=C1F)C2=CC=CS2
InChIInChI=1S/C12H10FNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-8H,1H3
InChIKeySKJOAYSGGMLVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- (CAS 646502-88-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- (CAS 646502-88-7), also referred to as N-(2-fluorophenyl)-1-thiophen-2-ylethanimine, is a fluorinated aromatic Schiff base (ketimine) with the molecular formula C₁₂H₁₀FNS and a molecular weight of 219.28 g·mol⁻¹ . It is constructed via condensation of 2-fluoroaniline with 2-acetylthiophene, yielding an imine (C=N) linkage bearing a methyl substituent on the imine carbon—a ketimine architecture that distinguishes it from aldimine analogs derived from thiophene carboxaldehydes [1]. The compound features zero hydrogen bond donors, three hydrogen bond acceptors, a calculated LogP of 4.03, and a polar surface area (PSA) of 40.60 Ų . It belongs to the broader class of thiophene-containing Schiff bases, which are widely investigated as bidentate (N,S) ligands for transition metal coordination and as intermediates for pharmaceutical and materials chemistry applications [2].

Why a Generic Thiophene–Aniline Schiff Base Cannot Substitute for Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- (CAS 646502-88-7)


Thiophene–aniline Schiff bases are not functionally interchangeable because both the fluorine substitution position and the ketimine (vs. aldimine) architecture produce quantifiable differences in lipophilicity, electronic structure, and coordination behavior that directly affect experimental outcomes. The ortho-fluoro substituent on the aniline ring of CAS 646502-88-7 generates a distinct LogP shift relative to the non-fluorinated parent and a unique electronic modulation compared to meta- or para-fluoro isomers [1]. Furthermore, the ethylidene (ketimine) linkage introduces steric bulk at the imine carbon that aldimine analogs lack, altering both hydrolysis stability and metal coordination geometry [2]. Substituting a non-fluorinated or differently fluorinated analog without verifying these parameters risks irreproducible catalytic performance, altered metal-binding stoichiometry, or divergent bioactivity readouts [3].

Quantitative Differentiation Evidence for Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- (CAS 646502-88-7) Versus Closest Analogs


Lipophilicity (LogP) Head-to-Head Comparison: Ortho-Fluorinated vs. Non-Fluorinated Parent Schiff Base

The ortho-fluorinated target compound (CAS 646502-88-7) exhibits a calculated LogP of 4.03, compared to LogP of 3.89 for the non-fluorinated direct analog Benzenamine, N-[1-(2-thienyl)ethylidene]- (CAS 17424-76-9), representing a ΔLogP of +0.14 . This modest but measurable increase in lipophilicity is consistent with the well-documented effect of aromatic fluorine substitution on LogP and carries implications for membrane permeability, tissue distribution, and chromatographic retention behavior [1].

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Exact Mass Differentiation for Mass Spectrometry-Based Identification

The target compound has a molecular weight of 219.28 g·mol⁻¹ and an exact monoisotopic mass of 219.0519 Da, compared to 201.29 g·mol⁻¹ and 201.0610 Da for the non-fluorinated analog CAS 17424-76-9 . This ~18 Da mass difference (approximately 8.9% increase) provides unambiguous differentiation by LC-MS or GC-MS, enabling confident identification in reaction monitoring, purity assessment, or mixture analysis workflows. As a practical comparator, the 2-trifluoromethyl analog (CAS 133671-40-6, MW 269.29) differs by 50.01 Da from the target .

Mass spectrometry Molecular weight Analytical chemistry

Ortho-Fluoro Positional Effect on Lipophilicity Modulation vs. Meta- and Para-Fluoro Isomers

A systematic ACS study demonstrated that ortho-substituted fluorinated aromatic compounds generally display a reduced difference in LogP compared to their para- and meta-substituted counterparts (ΔlogP range for ortho: −0.7 to +0.8 vs. −0.1 to +1.2 log units for meta/para), particularly when intramolecular hydrogen bonding is possible [1]. For this compound class, the ortho-fluoro group on the aniline ring can engage in C–H···F interactions with the imine hydrogen or thiophene sulfur, modulating both conformation and lipophilicity in ways not accessible to the 3-fluoro or 4-fluoro isomers [2][3]. This means the 2-fluoro isomer cannot be assumed to behave identically to its positional isomers in biological partitioning or chromatographic experiments.

Fluorine positional isomerism Lipophilicity modulation Medicinal chemistry

Coordination Chemistry Capability: N,S-Bidentate Ligand Behavior Supported by Cross-Study Analogue Data

For the closely related Schiff base derived from 4-fluoroaniline and 2-thiophene carboxaldehyde, the ligand was experimentally confirmed to act as a bidentate N,S-donor, coordinating through the azomethine nitrogen and the thiophene sulfur atom to Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ ions [1]. The target compound (CAS 646502-88-7) possesses the identical donor atom set (imine N + thiophene S) with the added feature of an ortho-fluoro substituent, which can participate in weak C–H···F interactions that further influence coordination geometry [2]. The ketimine methyl group introduces steric effects at the coordination site not present in aldimine analogs, potentially altering metal-binding selectivity and complex stability [3].

Coordination chemistry Schiff base ligands Transition metal complexes

Antimicrobial Activity Potential: Cross-Study Evidence from Fluoroaniline-Thiophene Schiff Base Metal Complexes

Metal complexes of the 4-fluoroaniline–2-thiophene carboxaldehyde Schiff base demonstrated inhibition activity against Gram-positive bacteria (Staphylococcus aureus, Escherichia coli), Gram-negative bacteria (Pseudomonas aeruginosa), and antifungal activity against Candida albicans, with the Cu(II) complex additionally exhibiting DNA cleavage activity more effective than the free ligand [1]. Separately, Schiff base metal complexes of 3-chloro-4-fluoroaniline and 4-fluoroaniline with 2-thiophenecarboxaldehyde showed activity against B. subtilis, E. coli, S. aureus, and fungi A. niger, A. flavus, and C. albicans, with metal complexes consistently outperforming the free Schiff bases [2]. The target compound (CAS 646502-88-7), bearing a 2-fluoro substituent and ketimine linkage, represents a structurally distinct entry point for analogous bioinorganic investigations.

Antimicrobial activity Schiff base metal complexes Bioinorganic chemistry

Ketimine (Ethylidene) Architecture: Structural Differentiation from Aldimine-Type Thiophene Schiff Bases

The target compound features a ketimine (R₂C=N–) linkage with a methyl substituent on the imine carbon, derived from 2-acetylthiophene, whereas the majority of reported fluoroaniline–thiophene Schiff bases are aldimines (RHC=N–) derived from 2-thiophene carboxaldehyde [1][2]. Ketimines generally exhibit greater steric hindrance around the C=N bond and distinct electronic properties compared to aldimines, which has been shown to produce divergent catalytic performance in asymmetric transformations [3]. The microwave-assisted synthesis methodology recently reported for this compound class confirms that 2-acetylthiophene reacts with substituted anilines to give 1:1 condensation ketimine products in good yield, whereas aldimine synthesis from aldehydes follows different kinetic and thermodynamic profiles [1].

Ketimine Schiff base stability Coordination chemistry

High-Value Application Scenarios for Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- (CAS 646502-88-7)


Transition Metal Coordination Chemistry and Catalyst Design

The compound serves as a sterically hindered, N,S-bidentate ketimine ligand for transition metal complexation. Based on cross-study evidence from the 4-fluoroaniline–thiophene aldimine system, where N(imine),S(thiophene) coordination to Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ was confirmed [1], the 2-fluoro ketimine variant offers additional steric tuning via the methyl group on the imine carbon and electronic modulation via the ortho-fluoro substituent. Researchers developing homogeneous catalysts or studying structure–activity relationships in coordination chemistry should consider this compound as a distinct entry point differentiated from commercially prevalent aldimine ligands.

Fluorinated Building Block for Medicinal Chemistry SAR Campaigns

With a LogP of 4.03 (ΔLogP = +0.14 vs. the non-fluorinated parent) , a PSA of 40.60 Ų, and zero hydrogen bond donors, this compound occupies a favorable physicochemical space for CNS drug discovery where PSA < 90 Ų is a recognized threshold for blood–brain barrier penetration [2]. The ortho-fluoro substitution position produces a distinct lipophilicity modulation compared to meta- or para-fluoro isomers [3], making it a valuable comparator in fluorine positional scanning during lead optimization. The ketimine linkage also provides a metabolic soft spot (hydrolytically labile imine) that can be exploited in prodrug design.

Antimicrobial and Bioinorganic Research

Metal complexes of structurally analogous fluoroaniline–thiophene Schiff bases have demonstrated consistent antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis, E. coli), Gram-negative bacteria (P. aeruginosa), and fungi (C. albicans, A. niger, A. flavus), with metal complexes outperforming free ligands across multiple independent studies [1][4]. The target compound represents a novel ligand scaffold for antimicrobial bioinorganic chemistry, where the ortho-fluoro substituent and ketimine architecture may impart different metal-binding affinities, complex geometries, and consequently divergent bioactivity profiles compared to the 4-fluoroaniline aldimine congeners that dominate the current literature.

DFT Computational Studies and Electronic Structure Characterization

The compound's well-defined structure—combining a fluorinated aniline ring, thiophene heterocycle, and ketimine linkage—makes it an ideal candidate for computational chemistry investigations. The microwave-assisted synthesis methodology and DFT calculations reported for the broader compound class [5] provide a validated framework for studying substituent effects on frontier molecular orbital energies (HOMO/LUMO), conformational preferences, and non-covalent interactions (C–H···F, π···π stacking) [6]. Procurement of the 2-fluoro ketimine variant enables direct computational comparison with the non-fluorinated analog (CAS 17424-76-9) and the 2-CF₃ analog (CAS 133671-40-6), generating a systematic dataset on the electronic effects of ortho-substitution in this scaffold.

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